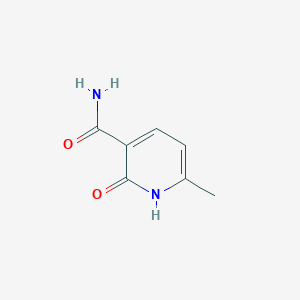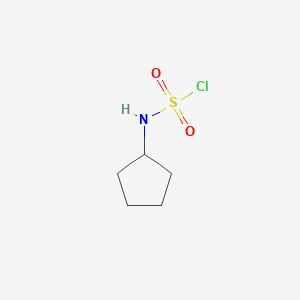
N-cyclopentylsulfamoyl chloride
Overview
Description
N-cyclopentylsulfamoyl chloride is a chemical compound with the molecular formula C5H10ClNO2S and a molecular weight of 183.66 g/mol . It is a liquid at room temperature and is known for its reactivity due to the presence of both a sulfonyl chloride and a cyclopentyl group. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
Preparation Methods
The synthesis of N-cyclopentylsulfamoyl chloride typically involves the reaction of cyclopentylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclopentylamine+Chlorosulfonic acid→N-cyclopentylsulfamoyl chloride+Hydrogen chloride
In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The reaction conditions typically include maintaining a low temperature to control the exothermic nature of the reaction and using solvents like dichloromethane to dissolve the reactants .
Chemical Reactions Analysis
N-cyclopentylsulfamoyl chloride undergoes various types of chemical reactions, including:
-
Substitution Reactions: : It can react with nucleophiles such as amines to form sulfonamide derivatives. For example:
N-cyclopentylsulfamoyl chloride+Amine→N-cyclopentylsulfonamide+Hydrogen chloride
-
Hydrolysis: : In the presence of water, it hydrolyzes to form cyclopentylamine and sulfur dioxide:
N-cyclopentylsulfamoyl chloride+Water→Cyclopentylamine+Sulfur dioxide+Hydrogen chloride
-
Oxidation and Reduction: : It can undergo oxidation to form sulfonic acids or reduction to form sulfides, depending on the reagents and conditions used .
Scientific Research Applications
N-cyclopentylsulfamoyl chloride has a wide range of applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating complex molecules.
-
Biology: : In biological research, it is used to modify proteins and peptides by introducing sulfonamide groups, which can alter their activity and stability.
-
Industry: : It is used in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of N-cyclopentylsulfamoyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable sulfonamide, sulfonate, and sulfide derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
N-cyclopentylsulfamoyl chloride can be compared with other sulfonyl chlorides, such as N,N-dimethylsulfamoyl chloride (CAS: 13360-57-1). While both compounds contain the sulfonyl chloride functional group, this compound has a cyclopentyl group, which imparts different reactivity and steric properties compared to the dimethylamino group in N,N-dimethylsulfamoyl chloride. This difference can influence the types of reactions they undergo and their applications in synthesis .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique reactivity and ability to form stable derivatives make it a valuable tool in organic synthesis, biological research, and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers and chemists utilize this compound effectively in their work.
Properties
IUPAC Name |
N-cyclopentylsulfamoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2S/c6-10(8,9)7-5-3-1-2-4-5/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLYCKMQJOQWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


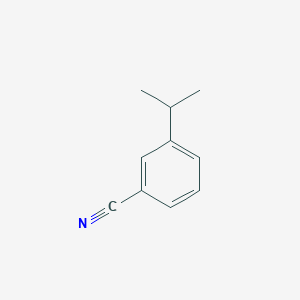


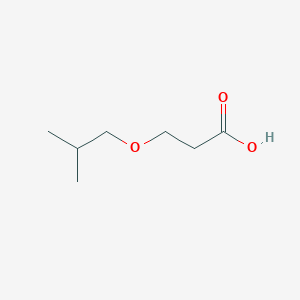
![8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B3383364.png)
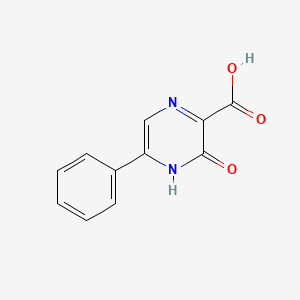

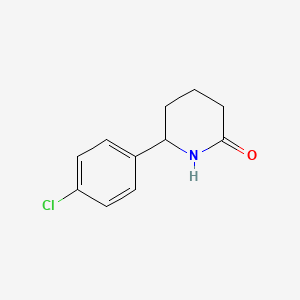
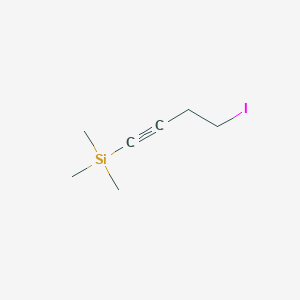
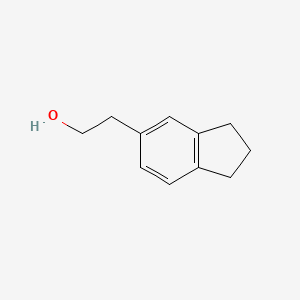

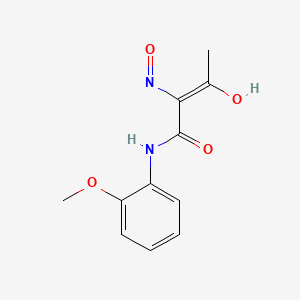
![7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3383433.png)
